molecular formula C11H7N3O4 B1311417 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile CAS No. 492456-52-7

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Cat. No. B1311417
M. Wt: 245.19 g/mol
InChI Key: KTZRTSATHWBRBI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, also known as 4H7M6NQ3C, is a heterocyclic aromatic compound. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, anticoagulants, and anti-cancer drugs. 4H7M6NQ3C is also used as a reagent in organic synthesis.

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Reactivity with Potassium Cyanide : Studies by Okamoto et al. (1971) and Takahashi et al. (1969) explored the reactions of aromatic heterocyclic nitro compounds, including nitroquinolines, with potassium cyanide. These reactions yield various compounds such as methoxycinchoninonitrile and methoxyquinoline-carbonitrile, demonstrating the reactivity of nitroquinoline derivatives in chemical syntheses (Okamoto & Takahashi, 1971); (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969).

2. Corrosion Inhibition

  • Protection of Metals : Quinoline derivatives, closely related to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties on metals. Erdoğan et al. (2017) and Singh, Srivastava, & Quraishi (2016) investigated novel quinoline derivatives as corrosion inhibitors, highlighting their effectiveness in protecting iron and mild steel in acidic mediums (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017); (Singh, Srivastava, & Quraishi, 2016).

3. Fluorescent Dyes

  • Development of Green Fluorescent Dyes : Quinoline derivatives like 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile have been used in synthesizing fluorescent dyes. Enoua, Uray, & Stadlbauer (2012) synthesized highly fluorescent 3-aryl-6-methoxy-2-oxoquinoline-4-carbonitriles, showcasing their potential in developing solvent and pH-independent green fluorescent dyes (Enoua, Uray, & Stadlbauer, 2012).

4. Proton Transfer Reactions

  • Spectroscopic Studies : Alghanmi, Mekheimer, & Habeeb (2012) conducted spectroscopic studies on proton transfer reactions involving 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile, a compound similar to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. These studies are crucial for understanding the molecular interactions and reactivity of these compounds in various chemical environments (Alghanmi, Mekheimer, & Habeeb, 2012).

5. Crystal Structure Analysis

  • Dielectric Properties and Molecular Structure : Sax, Desiderato, & Dakin (1969) investigated the crystal structure and dielectric properties of quinoline derivatives, providing insights into the molecular and crystal structure of similar compounds like 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. These studies are essential for understanding the physical properties of these compounds and their applications in various scientific fields (Sax, Desiderato, & Dakin, 1969).

6. Antimicrobial and Anticancer Agents

  • Biological Activities : Wang et al. (2022) explored the photochemistry of 8-hydroxy-5-nitroquinoline, a compound structurally similar to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, highlighting its antimicrobial and anti-inflammatory properties and potential use in treating diseases. Such studies open avenues for the application of nitroquinoline derivatives in pharmacology and medicine (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).

properties

IUPAC Name

7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZRTSATHWBRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450545
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

CAS RN

492456-52-7
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 10 g (49.6 mmol) of 1,4-dihydro-7-methoxy-4-oxo-quinoline-3-carbonitrile in 160 ml of trifluroacetic anhydride was added 6 g (74.9 mmol) of ammonium nitrate over a period of 3 hours. The mixture was stirred an additional two hours. Excess anhydride was removed at reduced pressure at 45° C. The residue was stirred with 500 ml of water. The solid was collected and washed with water. The solid was dissolved in 1000 ml of boiling acetic acid and the solution was treated with decolorizing charcoal. The mixture was filtered and concentrated to a volume of 300 ml. Cooling gave a solid which was collected giving 5.4 g of 1,4-dihydro-7-methoxy-6-nitro-4-oxo-quinoline-3-carbonitrile as a brown solid: mass spectrum (electrospray, m/e): M+H 246.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
RA Mekheimer, MA Al-Sheikh… - Current Organic …, 2019 - ingentaconnect.com
… -3-((3-methoxy-4nitrophenyl)amino)acrylate (22), which underwent thermal cyclization in Dowtherm at reflux temperature to give 4-hydroxy-7methoxy-6-nitroquinoline-3-carbonitrile (23) …
Number of citations: 3 www.ingentaconnect.com

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